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Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320

Technical Support Center: SR 142948-C3-NHMe

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals using the potent, non-
peptide neurotensin receptor antagonist, SR 142948-C3-NHMe (also known as SR 142948A).

Frequently Asked Questions (FAQSs)

Q1: What is SR 142948-C3-NHMe and what are its primary targets?

SR 142948-C3-NHMe is a highly potent and selective antagonist of neurotensin (NT)
receptors.[1][2] It is a non-peptide molecule that readily crosses the blood-brain barrier and is
orally active.[1][2] Its primary targets are the neurotensin receptor 1 (NTS1) and neurotensin
receptor 2 (NTS2), for which it displays high, nanomolar affinity.[3]

Q2: How does SR 142948-C3-NHMe differ from its predecessor, SR 486927

SR 142948-C3-NHMe is a structural analog of SR 48692 but exhibits a broader spectrum of
activity. While SR 48692 is more selective for the NTS1 receptor, SR 142948-C3-NHMe is a
potent antagonist at both NTS1 and NTS2 receptors.[2][4] This difference in receptor activity
may account for the observation that SR 142948-C3-NHMe can block certain in vivo effects of
neurotensin, such as hypothermia and analgesia, that are not affected by SR 48692.[2]

Q3: What are the known on-target effects of SR 142948-C3-NHMe?
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As a neurotensin receptor antagonist, SR 142948-C3-NHMe blocks the physiological effects
induced by the binding of neurotensin to its receptors. In vitro, it has been shown to inhibit
neurotensin-induced inositol monophosphate formation and intracellular calcium mobilization.
[2][5] In vivo, it can antagonize neurotensin-induced behaviors such as turning, as well as

hypothermia and analgesia.[2]
Q4: Is there any information on the off-target effects of SR 142948-C3-NHMe?

Currently, there is a lack of publicly available, comprehensive off-target screening data for SR
142948-C3-NHMe against a broad panel of receptors, ion channels, and enzymes. The original
characterization studies describe the compound as "selective" for neurotensin receptors, but
the full extent of this selectivity has not been publicly documented. Researchers should
exercise caution and consider the possibility of off-target effects in their experiments.

Troubleshooting Guide
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Observed Issue

Potential Cause

Recommended Action

Unexpected physiological or
behavioral effects in vivo not
consistent with neurotensin

receptor blockade.

Potential Off-Target Effects:
The compound may be
interacting with other receptors

or biological targets.

1. Literature Review: Search
for any emerging studies on
the pharmacology of SR
142948-C3-NHMe or related
compounds. 2. Control
Experiments: Include
additional control groups using
structurally and functionally
distinct neurotensin receptor
antagonists, if available. 3. Off-
Target Screening: If the
unexpected effect is significant
and reproducible, consider
performing or commissioning a
broad off-target screening
panel to identify potential
interactions.

Variability in experimental
results between batches of the

compound.

Compound Purity and Stability:
Impurities or degradation of
the compound can lead to

inconsistent results.

1. Verify Purity: Ensure the
purity of each new batch of SR
142948-C3-NHMe using
appropriate analytical methods
(e.g., HPLC, LC-MS). 2.
Proper Storage: Store the
compound as recommended
by the supplier to prevent

degradation.

In vitro assay shows lower

than expected potency.

1. Assay Conditions:
Suboptimal assay conditions
(e.g., buffer composition,
incubation time, cell line
expression levels) can affect
apparent potency. 2.
Compound Solubility: Poor

solubility of the compound in

1. Optimize Assay:
Systematically optimize assay
parameters. 2. Check
Solubility: Confirm the solubility
of SR 142948-C3-NHMe in
your assay medium and
consider the use of a suitable

solvent.
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the assay buffer can lead to an

underestimation of its potency.

Quantitative Data

Table 1: In Vitro Binding Affinity of SR 142948-C3-NHMe for Neurotensin Receptors

Preparation Radioligand ICs0 (NM) Reference

h-NTR1-CHO cell

[225]-Tyr3]NT 1.19+0.15 [5]
membranes
HT 29 cell

[225]-Tyr3|NT 0.32 N/A
membranes
Adult rat brain

[125]-Tyr3]NT 3.96 N/A

membranes

Table 2: In Vitro Functional Antagonist Activity of SR 142948-C3-NHMe

NT
Assay Cell Line Concentration ICs0 (NM) Reference
(nM)
Inositol
Monophosphate HT 29 10 3.9+£0.07 [5]
Formation
Inositol
Monophosphate HT 29 100 11+4.3 [5]
Formation
Inositol
Monophosphate HT 29 1000 53+3.1 [5]
Formation

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15616320?utm_src=pdf-body
https://linkinghub.elsevier.com/retrieve/pii/S0022356524364821
https://www.benchchem.com/product/b15616320?utm_src=pdf-body
https://linkinghub.elsevier.com/retrieve/pii/S0022356524364821
https://linkinghub.elsevier.com/retrieve/pii/S0022356524364821
https://linkinghub.elsevier.com/retrieve/pii/S0022356524364821
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Protocol 1: Radioligand Binding Assay for Neurotensin Receptors

This protocol is a generalized procedure based on the methodologies described in the literature
for assessing the binding affinity of SR 142948-C3-NHMe.

 Membrane Preparation: Homogenize tissue (e.g., adult rat brain) or cells expressing
neurotensin receptors (e.g., h-NTR1-CHO cells) in an appropriate buffer (e.g., 50 mM Tris-
HCI, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times.
Resuspend the final membrane pellet in the binding buffer.

e Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand
(e.g., [**°I-Tyr3]NT), and varying concentrations of SR 142948-C3-NHMe or a non-labeled
competitor for non-specific binding determination.

 Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature)
for a sufficient time to reach equilibrium.

o Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass
fiber filter (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to
remove unbound radioligand.

e Quantification: Measure the radioactivity retained on the filters using a gamma counter.

o Data Analysis: Determine the ICso value by non-linear regression analysis of the competition
binding data.

Protocol 2: Inositol Monophosphate (IP) Accumulation Assay

This protocol outlines a general method for measuring the functional antagonist activity of SR
142948-C3-NHMe on Gg-coupled neurotensin receptors.

o Cell Culture: Culture cells endogenously or recombinantly expressing NTS1 receptors (e.qg.,
HT-29 cells) in a suitable medium.

o Cell Plating: Seed the cells in a multi-well plate and grow to an appropriate confluency.
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o Labeling (Optional): For traditional assays, label the cells with [3H]-myo-inositol overnight.
For modern HTRF assays, this step is not necessary.

e Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of SR 142948-
C3-NHMe for a specified time.

» Agonist Stimulation: Add a fixed concentration of neurotensin to stimulate IP accumulation.

e Lysis and IP Measurement: Lyse the cells and measure the accumulated inositol
monophosphate using a commercially available kit (e.g., HTRF IP-One assay).

o Data Analysis: Calculate the ICso value by fitting the concentration-response data to a
suitable pharmacological model.
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Caption: Neurotensin (NT) signaling pathway and the antagonistic action of SR 142948.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15616320?utm_src=pdf-body
https://www.benchchem.com/product/b15616320?utm_src=pdf-body
https://www.benchchem.com/product/b15616320?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“@ Troubleshooting & Optimization

Check Availability & Pricing

Start: Hypothesis on NT
Receptor Involvement

& Experimental Reagents

'

In Vitro Experiments In Vivo Experiments
(e.g., Binding or Functional Assays) (e.g., Behavioral Studies)

r s

Perform Dose-Response
Curve with SR 142948

l

Data Analysis
(e.g., ICso, EDso calculation)

;

Interpret Results:
Confirmation of NT Receptor
Antagonism

(Prepare SR 142948 Stock Solutior)

:

Troubleshooting:
Unexpected Results?

Consider Potential
Off-Target Effects

Conclusion

Click to download full resolution via product page

Caption: General experimental workflow for characterizing the effects of SR 142948.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

